molecular formula C16H15F3N6O3S B6542469 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine CAS No. 1021217-39-9

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine

Cat. No. B6542469
CAS RN: 1021217-39-9
M. Wt: 428.4 g/mol
InChI Key: UONLSRFGMZYYME-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, has been effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The InChI code for the compound is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, (H2,6,9) . This code provides a specific string of characters that represent the compound’s molecular structure .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 , which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O3S/c17-16(18,19)28-12-1-3-13(4-2-12)29(26,27)24-9-7-23(8-10-24)15-6-5-14-21-20-11-25(14)22-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONLSRFGMZYYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine

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